molecular formula C23H17F2N3O3 B11311269 2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11311269
M. Wt: 421.4 g/mol
InChI Key: YLROHSDDTURXRR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the oxadiazole ring and the introduction of fluorine atoms. Common reagents used in these reactions include fluorobenzene derivatives, oxadiazole precursors, and various coupling agents. The reaction conditions may involve elevated temperatures, inert atmospheres, and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of fluorine atoms and the oxadiazole ring can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is unique due to its specific combination of fluorine atoms, phenyl groups, and an oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H17F2N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C23H17F2N3O3/c1-14(30-20-9-5-3-7-18(20)25)22(29)26-19-8-4-2-6-17(19)23-27-21(28-31-23)15-10-12-16(24)13-11-15/h2-14H,1H3,(H,26,29)

InChI Key

YLROHSDDTURXRR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F)OC4=CC=CC=C4F

Origin of Product

United States

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